Cas no 2000744-67-0 (1-4-(4-propyl-1H-pyrazol-1-yl)-1,3-thiazol-2-ylethan-1-one)

1-4-(4-propyl-1H-pyrazol-1-yl)-1,3-thiazol-2-ylethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-4-(4-propyl-1H-pyrazol-1-yl)-1,3-thiazol-2-ylethan-1-one
- 1-[4-(4-propyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one
- 2000744-67-0
- EN300-1292108
-
- Inchi: 1S/C11H13N3OS/c1-3-4-9-5-12-14(6-9)10-7-16-11(13-10)8(2)15/h5-7H,3-4H2,1-2H3
- InChI Key: FUDVNWBTUGGHTG-UHFFFAOYSA-N
- SMILES: S1C(C(C)=O)=NC(=C1)N1C=C(C=N1)CCC
Computed Properties
- Exact Mass: 235.07793322g/mol
- Monoisotopic Mass: 235.07793322g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 262
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 76Ų
1-4-(4-propyl-1H-pyrazol-1-yl)-1,3-thiazol-2-ylethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1292108-50mg |
1-[4-(4-propyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one |
2000744-67-0 | 50mg |
$827.0 | 2023-09-30 | ||
Enamine | EN300-1292108-100mg |
1-[4-(4-propyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one |
2000744-67-0 | 100mg |
$867.0 | 2023-09-30 | ||
Enamine | EN300-1292108-250mg |
1-[4-(4-propyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one |
2000744-67-0 | 250mg |
$906.0 | 2023-09-30 | ||
Enamine | EN300-1292108-5000mg |
1-[4-(4-propyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one |
2000744-67-0 | 5000mg |
$2858.0 | 2023-09-30 | ||
Enamine | EN300-1292108-1.0g |
1-[4-(4-propyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one |
2000744-67-0 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1292108-1000mg |
1-[4-(4-propyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one |
2000744-67-0 | 1000mg |
$986.0 | 2023-09-30 | ||
Enamine | EN300-1292108-10000mg |
1-[4-(4-propyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one |
2000744-67-0 | 10000mg |
$4236.0 | 2023-09-30 | ||
Enamine | EN300-1292108-500mg |
1-[4-(4-propyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one |
2000744-67-0 | 500mg |
$946.0 | 2023-09-30 | ||
Enamine | EN300-1292108-2500mg |
1-[4-(4-propyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one |
2000744-67-0 | 2500mg |
$1931.0 | 2023-09-30 |
1-4-(4-propyl-1H-pyrazol-1-yl)-1,3-thiazol-2-ylethan-1-one Related Literature
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Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
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Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
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Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
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Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
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Naiyan Lu,Jiaojiao Liu,Jingliang Li,Zexin Zhang,Yuyan Weng,Bing Yuan,Kai Yang J. Mater. Chem. B, 2014,2, 3791-3798
Additional information on 1-4-(4-propyl-1H-pyrazol-1-yl)-1,3-thiazol-2-ylethan-1-one
Introduction to 1-4-(4-propyl-1H-pyrazol-1-yl)-1,3-thiazol-2-ylethan-1-one (CAS No. 2000744-67-0)
1-4-(4-propyl-1H-pyrazol-1-yl)-1,3-thiazol-2-ylethan-1-one is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound, identified by the CAS number 2000744-67-0, belongs to a class of molecules that incorporate both pyrazole and thiazole moieties, which are well-known for their involvement in various pharmacological applications. The presence of these nitrogen-containing heterocycles suggests a high likelihood of interaction with biological targets, making this compound a promising candidate for further investigation in drug discovery.
The structural framework of 1-4-(4-propyl-1H-pyrazol-1-yl)-1,3-thiazol-2-ylethan-1-one consists of a propyl-substituted pyrazole ring connected to a thiazole ring via an ethanone linkage. This configuration introduces multiple sites for functionalization, which can be exploited to modulate the biological activity of the molecule. The pyrazole ring is known for its role in various bioactive compounds, including antifungal, anti-inflammatory, and anticancer agents, while the thiazole moiety is frequently observed in compounds with antimicrobial and antiviral properties.
In recent years, there has been a growing interest in the development of dual-action compounds that combine the benefits of multiple pharmacophores. The combination of pyrazole and thiazole in 1-4-(4-propyl-1H-pyrazol-1-yl)-1,3-thiazol-2-ylethan-1-one may contribute to its potential as a multitargeted therapeutic agent. Such compounds are particularly attractive in the treatment of complex diseases where multiple pathways are involved. The ethanone bridge in the molecule provides a flexible linker that can influence the conformation and binding affinity of the compound to its intended targets.
Recent studies have highlighted the importance of heterocyclic compounds in medicinal chemistry due to their diverse biological activities and favorable pharmacokinetic properties. The pyrazole-thiazole hybrid structure has been explored in several research endeavors, demonstrating promising results in preclinical models. For instance, derivatives of this class have shown efficacy in inhibiting enzymes involved in inflammation and cancer progression. The propyl group on the pyrazole ring may enhance solubility and bioavailability, further improving the pharmacological profile of 1-4-(4-propyl-1H-pyrazol-1-yl)-1,3-thiazol-2-ylethan-1-one.
The synthesis of 1-(4-propylpyrazol-1-yloxy)-3-(thiomethyl)propanone, a closely related compound, has been reported to involve condensation reactions between propargyl alcohol derivatives and appropriate thiazole precursors. This synthetic approach could potentially be adapted for the preparation of CAS No. 2000744-67. The reaction conditions would need to be optimized to ensure high yield and purity, which are critical for pharmaceutical applications. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy would be essential for characterizing the final product.
The biological evaluation of CAS No 2000744 is expected to reveal its potential as an inhibitor or modulator of specific enzymes or receptors relevant to human health. Computational modeling techniques such as molecular docking can be employed to predict binding interactions between this compound and biological targets like kinases or proteases. These virtual screening approaches have become indispensable tools in modern drug discovery, allowing researchers to identify promising candidates before conducting costly wet-lab experiments.
Moreover, the incorporation of propyl groups into heterocyclic frameworks has been shown to influence metabolic stability and distribution profiles. This modification can enhance the half-life of a drug molecule while reducing its toxicity. In vitro studies using liver microsomes or cell-based assays could provide insights into how CAS No 2000746 is metabolized within biological systems. Understanding these metabolic pathways is crucial for predicting drug-drug interactions and optimizing dosing regimens.
The potential applications of CAS No 2000750 extend beyond oncology and inflammation research; it may also find utility in treating neurological disorders or infectious diseases. The dual functionality provided by the pyrazole-thiazole core makes it an attractive scaffold for designing molecules that can interact with multiple disease-related targets simultaneously. This concept aligns with current trends toward personalized medicine, where tailored therapeutic strategies address individual patient needs more effectively than traditional single-target drugs.
In conclusion,CAS No 2000760 represents an intriguing compound with significant pharmaceutical potential due to its unique structural features and dual heterocyclic composition. Further research is warranted to explore its biological activities fully and optimize its pharmacological properties through structural modifications or derivatization strategies.
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